

# A Comparative Guide to the Structural Activity Relationship (SAR) of 4-Methoxybenzamide Analogs

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## Compound of Interest

Compound Name: 4-Methoxybenzamide

Cat. No.: B147235

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The **4-methoxybenzamide** scaffold is a versatile chemical framework extensively utilized in medicinal chemistry to develop novel therapeutic agents.[1] The presence of an electron-donating methoxy group and a polar amide group allows for diverse structural modifications, leading to compounds with a wide range of biological activities, including antimicrobial, anticancer, and neurological applications.[1] This guide provides a comparative analysis of the structural activity relationships of various **4-methoxybenzamide** analogs, supported by experimental data and detailed methodologies.

## Antimicrobial Activity of Fatty Acid-Derived 4-Methoxybenzylamides

A series of N-(4-methoxybenzyl)alkenamides derived from fatty acids have been synthesized and evaluated for their antimicrobial properties. The core structure involves an amide linkage between a fatty acid chain and a 4-methoxybenzylamine moiety.

Data Presentation

Compound ID	Structure	Target Organism	MIC (µg/mL)	MKC (µg/mL)	Zone of Inhibition (mm)
5	N-(4-methoxybenzyl)undec-10-enamide	E. coli	125	250	12
A. tumefaciens	125	250	11		
Alternaria	125	250	12		
Rhizopus	125	250	10		
6	(9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide	E. coli	31.25	62.5	20
A. tumefaciens	31.25	62.5	18		
Alternaria	31.25	62.5	20		
Rhizopus	31.25	62.5	19		
7	N-(4-methoxybenzyl)oleamide	E. coli	62.5	125	15
A. tumefaciens	62.5	125	14		
Alternaria	62.5	125	16		
Rhizopus	62.5	125	14		
Kanamycin	-	E. coli	-	-	25

A. tumefaciens	-	-	22	
Amphotericin	-	Alternaria	-	- 24
Rhizopus	-	-	23	

Data sourced from a study on fatty acid derived 4-methoxybenzylamides as antimicrobial agents.[\[2\]](#)[\[3\]](#)[\[4\]](#)

### SAR Insights

The antimicrobial activity of these analogs is significantly influenced by the nature of the fatty acid chain. The key takeaways from the SAR studies are:

- **Presence of a Hydroxyl Group:** The introduction of a hydroxyl group on the fatty acid chain, as seen in compound 6, dramatically enhances both antibacterial and antifungal activity.[\[2\]](#)[\[3\]](#)[\[4\]](#) This suggests that the hydroxyl group may facilitate stronger interactions with the microbial target, potentially through hydrogen bonding.
- **Chain Length and Unsaturation:** While all tested compounds showed antimicrobial activity, the differences between compound 5 (derived from 10-undecenoic acid) and compound 7 (derived from oleic acid) suggest that both chain length and the position of unsaturation can modulate the potency.

### Experimental Protocols

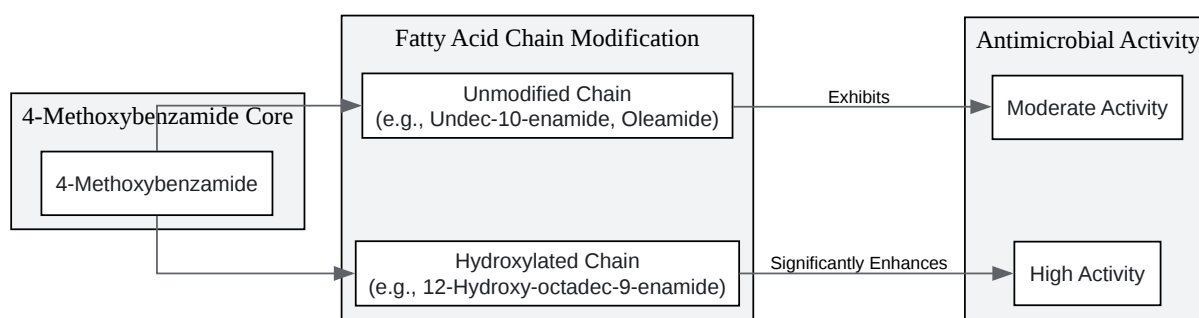
#### In Vitro Antimicrobial Activity Assay:

The antimicrobial activity of the synthesized compounds was determined using the disc diffusion method.[\[2\]](#)[\[4\]](#)

- Bacterial and fungal strains were cultured on appropriate agar plates.
- Sterile filter paper discs (6 mm in diameter) were impregnated with the test compounds at a concentration of 100 µg/mL.
- The discs were placed on the surface of the agar plates.

- The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
- The diameter of the inhibition zone around each disc was measured in millimeters.
- Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC) values were determined by the serial dilution method.[2][4]

#### Logical Relationship of SAR in Antimicrobial Analogs



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Caption: SAR logic for antimicrobial **4-methoxybenzamide** analogs.

## Inhibition of the Presynaptic Choline Transporter (CHT)

A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as novel inhibitors of the presynaptic choline transporter (CHT), a key protein in cholinergic signaling.

#### Data Presentation

Compound ID	R Group (Amide)	IC50 (μM)
10a	N-benzyl	1.2
10b	N-(4-fluorobenzyl)	0.8
10c	N-(4-chlorobenzyl)	0.7
10d	N-(4-methylbenzyl)	1.5
10e	N-(4-methoxybenzyl)	2.1
10f	N-(pyridin-4-ylmethyl)	0.3
10g	N-(pyridin-3-ylmethyl)	0.4
10h	N-(pyridin-2-ylmethyl)	0.5
10i	N-(furan-2-ylmethyl)	0.6
10j	N-(thiophen-2-ylmethyl)	0.5
10k	N-(1H-indol-3-ylmethyl)	0.9
10l	N-(naphthalen-2-ylmethyl)	1.1
10m (ML352)	N-((6-chloropyridin-3-yl)methyl)	0.1

Data adapted from a study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides as CHT inhibitors.  
[\[5\]](#)[\[6\]](#)

### SAR Insights

The inhibitory potency of these analogs against CHT is heavily dependent on the substituent on the amide nitrogen.

- Aromatic and Heteroaromatic Moieties: The presence of benzylic heteroaromatic amide moieties generally leads to the most potent inhibitors.[\[5\]](#)
- Substituents on the Benzyl Ring: Electron-withdrawing groups (e.g., F, Cl) at the 4-position of the benzyl ring tend to improve potency compared to electron-donating groups (e.g., CH<sub>3</sub>, OCH<sub>3</sub>).

- **Position of Nitrogen in Pyridyl Ring:** The position of the nitrogen atom in the pyridyl ring influences activity, with the 4-pyridyl analog (10f) being the most potent among the unsubstituted pyridyl analogs.
- **Optimal Substituent:** The most potent compound identified, ML352 (10m), features a (6-chloropyridin-3-yl)methyl group, indicating that a combination of a heteroaromatic ring and an electron-withdrawing substituent is highly favorable for CHT inhibition.[5][6]

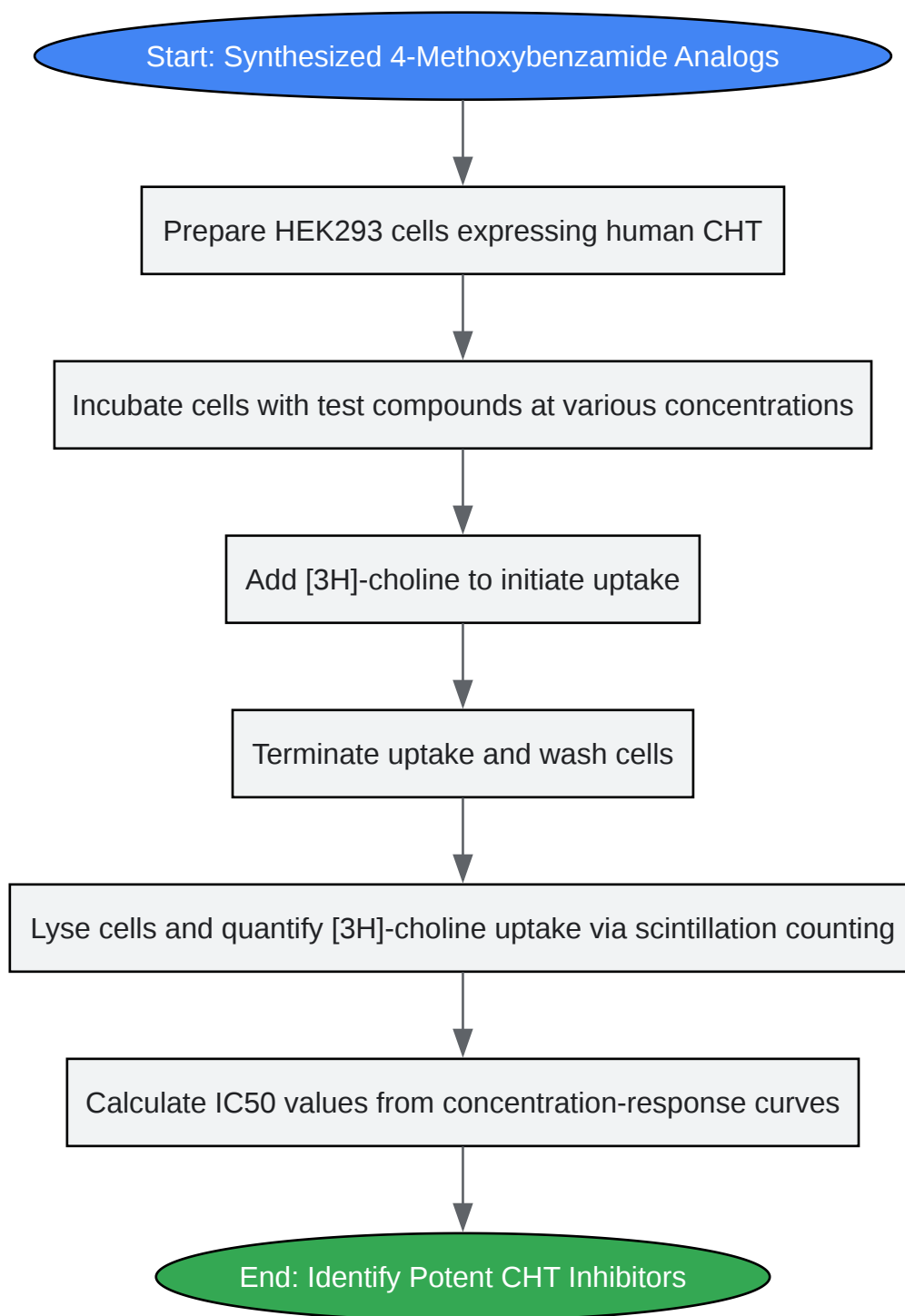
## Experimental Protocols

### Choline Transporter Inhibition Assay:

The inhibitory activity of the compounds on the choline transporter was evaluated using a functional assay in HEK293 cells stably expressing human CHT.

- HEK293-hCHT cells were plated in 96-well plates.
- The cells were washed with a buffer and then incubated with the test compounds at various concentrations.
- [<sup>3</sup>H]-choline was added to the wells to initiate the uptake reaction.
- After a defined incubation period, the uptake was terminated by washing the cells with a cold buffer.
- The cells were lysed, and the amount of [<sup>3</sup>H]-choline taken up was quantified using a scintillation counter.
- IC<sub>50</sub> values were calculated from the concentration-response curves.

### Experimental Workflow for CHT Inhibitor Screening



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Caption: Workflow for screening **4-methoxybenzamide** analogs as CHT inhibitors.

## Hedgehog Signaling Pathway Inhibition

Derivatives of 2-methoxybenzamide have been synthesized and evaluated as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various cancers. Although the core is a 2-methoxybenzamide, the SAR principles can be informative for related structures.

#### Data Presentation

Compound ID	R Group	X	Gli-luc reporter IC50 (μM)
10	2-Cl	CH	0.17 ± 0.06
11	2,4-Cl2	CH	0.53 ± 0.05
14	2-Cl	N	0.05 ± 0.02
16	-	N	0.08 ± 0.02
17	2-Cl	CH	0.12 ± 0.06
18	2,4-Cl2	CH	0.26 ± 0.08
21	4-F	CH	Potent (nanomolar IC50)

Data from a study on 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors.[\[7\]](#)[\[8\]](#)[\[9\]](#)

#### SAR Insights

The inhibition of the Hh pathway by these analogs is influenced by modifications in multiple parts of the molecule.

- **Core Structure:** The 2-methoxybenzamide scaffold serves as a connector between two other parts of the molecule.
- **Impact of Heteroatoms:** Replacing a CH group with a nitrogen atom in one of the aromatic rings (Part A in the original study) can significantly increase potency, as seen in the comparison between compounds 10 and 14.[\[7\]](#)[\[8\]](#)

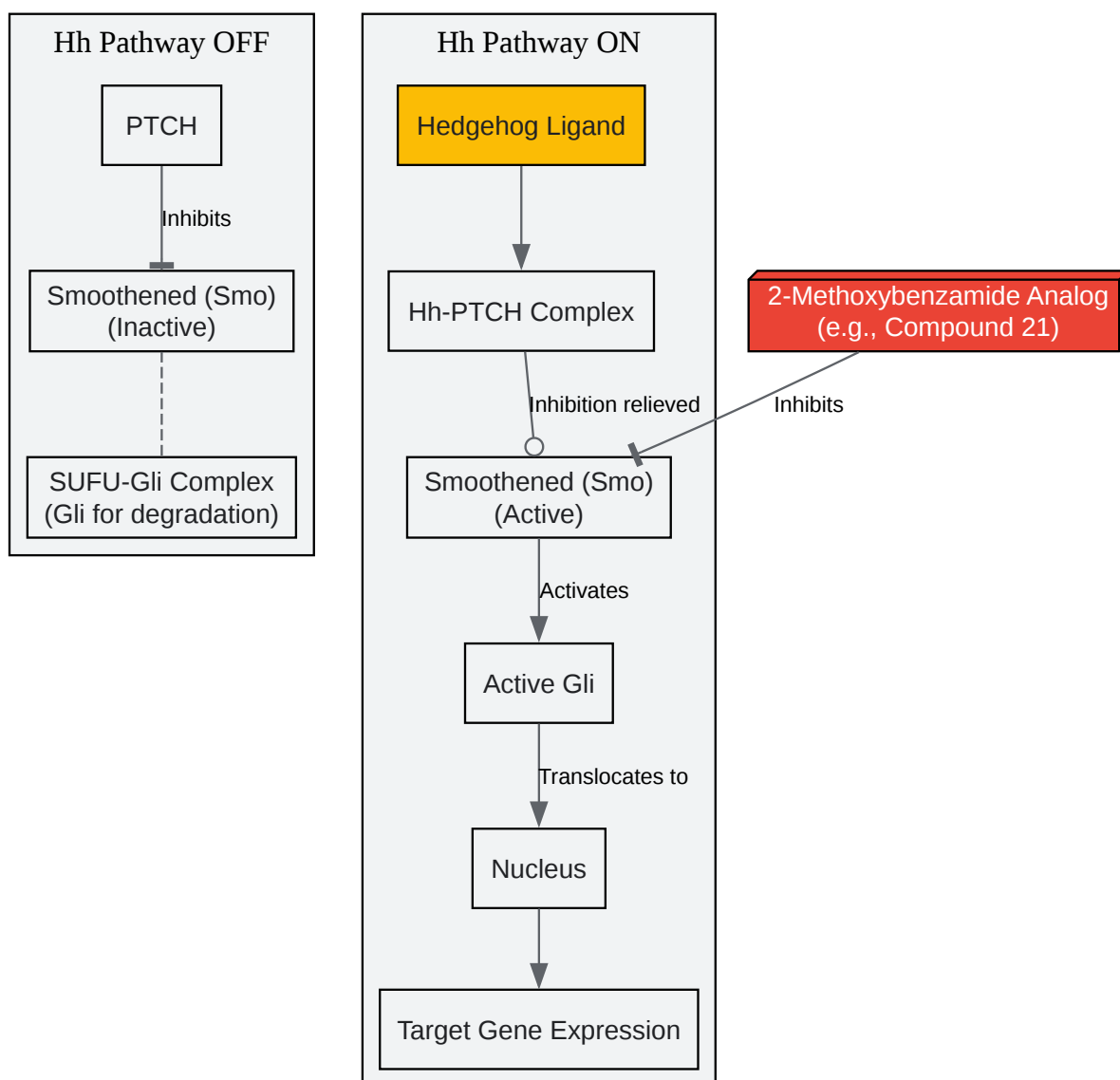


- Ring Flexibility: Replacing a benzimidazole with a more flexible phenyl imidazole fragment also enhanced potency (compound 17 vs. 10).<sup>[7]</sup>
- Substituents on Aryl Amide: The nature and position of substituents on the aryl amide (Part B) are critical for activity, with compound 21 showing nanomolar potency.<sup>[9]</sup>

### Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of cell differentiation and proliferation. In the "off" state, the receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (Smo). Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of target genes. The 2-methoxybenzamide analogs discussed here act by targeting and inhibiting the Smo receptor.<sup>[7][8][9]</sup>

### Hedgehog Signaling Pathway and Inhibition



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Caption: Simplified Hedgehog signaling pathway and the point of inhibition.

This comparative guide highlights the broad therapeutic potential of **4-methoxybenzamide** analogs and underscores the importance of systematic SAR studies in designing potent and selective modulators of diverse biological targets. The modular nature of the **4-**

**methoxybenzamide** scaffold allows for fine-tuning of its pharmacological properties, making it a continued area of interest for drug discovery and development.

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